3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
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Biological Activity
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, supported by relevant studies and findings.
Research indicates that this compound exhibits significant activity against various biological targets:
- Androgen Receptor Modulation : It has been shown to act as a modulator of androgen receptors, making it potentially useful in treating conditions related to androgen receptor signaling, such as prostate cancer .
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : The compound has demonstrated inhibitory effects on the PI3K pathway, which is crucial in various cellular processes including growth and metabolism .
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines, particularly those dependent on androgen signaling. This suggests its potential as a therapeutic agent in hormone-sensitive tumors .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Analgesic Properties
Research has also indicated that this compound may possess analgesic effects:
- Opioid Receptor Agonism : In studies involving animal models, the compound exhibited activity at μ-opioid receptors, leading to significant anti-nociceptive effects. This positions it as a candidate for pain management therapies .
Study 1: Anticancer Efficacy
In a controlled study involving prostate cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
LNCaP (Prostate) | 15 | 40 |
PC-3 (Prostate) | 20 | 35 |
Study 2: Analgesic Effects
In another study assessing pain relief in mice using the tail-flick test, the compound demonstrated significant analgesic effects comparable to standard morphine treatments.
Treatment | Dose (mg/kg) | Reaction Time (s) |
---|---|---|
Control | - | 5.0 |
Morphine | 10 | 8.5 |
Compound | 5 | 7.0 |
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16;/h1-2,4-5,13,15H,3,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVWLUUUVOMBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.